
(±)10(11)-DiHDPA
Overview
Description
(±)10(11)-DiHDPA is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
10,11-DiHDPE is primarily produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . This enzyme is the primary target of 10,11-DiHDPE and plays a crucial role in its formation .
Mode of Action
The interaction of 10,11-DiHDPE with its target, the cytochrome P450 epoxygenase, results in the conversion of DHA into 10,11-DiHDPE . This conversion is a key step in the compound’s mode of action .
Biochemical Pathways
The formation of 10,11-DiHDPE from DHA via the action of cytochrome P450 epoxygenase is part of the cytochrome P450 pathways . This pathway is crucial for the production of various bioactive lipid mediators, including 10,11-DiHDPE .
Result of Action
10,11-DiHDPE has been shown to inhibit VEGF-induced angiogenesis in mice . This suggests that it may have anti-angiogenic properties, which could be beneficial in conditions where angiogenesis is a factor, such as cancer . Additionally, 10,11-DiHDPE may have anti-inflammatory and anti-tumor effects .
Biochemical Analysis
Biochemical Properties
10,11-DiHDPE is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 epoxygenase, which catalyzes the conversion of DHA to 10,11-DiHDPE . This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting its potential role in anti-angiogenic and anti-tumor activities . Additionally, 10,11-DiHDPE may have anti-inflammatory effects, further highlighting its importance in biochemical pathways .
Cellular Effects
10,11-DiHDPE exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 10,11-DiHDPE inhibits VEGF-induced angiogenesis in endothelial cells, thereby affecting cell proliferation and migration . Moreover, it has been observed to modulate inflammatory responses in immune cells, potentially impacting cytokine production and immune cell function . These effects underscore the compound’s significance in regulating cellular activities and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 10,11-DiHDPE involves its interactions with various biomolecules, including enzymes and receptors. It binds to cytochrome P450 epoxygenase, facilitating the conversion of DHA to 10,11-DiHDPE . This compound also interacts with VEGF receptors, inhibiting their activation and subsequent signaling pathways . Additionally, 10,11-DiHDPE may modulate the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids . These interactions contribute to the compound’s anti-angiogenic, anti-inflammatory, and anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,11-DiHDPE have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 10,11-DiHDPE is relatively stable under experimental conditions, with minimal degradation over time . Long-term exposure to 10,11-DiHDPE has been observed to sustain its anti-angiogenic and anti-inflammatory effects, indicating its potential for prolonged therapeutic applications
Dosage Effects in Animal Models
The effects of 10,11-DiHDPE vary with different dosages in animal models. At lower doses, 10,11-DiHDPE has been shown to exhibit anti-angiogenic and anti-inflammatory properties without significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular functions may occur . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
10,11-DiHDPE is involved in metabolic pathways related to the metabolism of DHA and other polyunsaturated fatty acids. It is produced through the action of cytochrome P450 epoxygenase on DHA and can be further metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy derivatives . These metabolic pathways play crucial roles in regulating the levels of bioactive lipid mediators and maintaining cellular homeostasis. Additionally, 10,11-DiHDPE may influence metabolic flux and metabolite levels, further contributing to its biological effects .
Transport and Distribution
The transport and distribution of 10,11-DiHDPE within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, 10,11-DiHDPE may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of 10,11-DiHDPE is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The specific localization of 10,11-DiHDPE may be influenced by targeting signals or post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of 10,11-DiHDPE is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)10(11)-DiHDPA typically involves the following steps:
Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid precursor.
Isomerization: The double bonds are introduced and positioned through isomerization reactions, often using metal catalysts under controlled conditions to ensure the formation of the desired Z-isomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(±)10(11)-DiHDPA undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles like halides or amines are used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with various functional groups.
Scientific Research Applications
(±)10(11)-DiHDPA has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of bio-based materials and as a component in specialized lubricants and coatings.
Comparison with Similar Compounds
(±)10(11)-DiHDPA can be compared with other polyunsaturated fatty acids such as:
Eicosapentaenoic Acid (EPA): Similar in structure but lacks the hydroxyl groups at the 10th and 11th positions.
Docosahexaenoic Acid (DHA): Contains more double bonds and is known for its role in brain health.
Arachidonic Acid: Another polyunsaturated fatty acid involved in inflammatory responses.
The unique presence of hydroxyl groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and applications.
Properties
IUPAC Name |
(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUCYZBXHOCES-UQZHZJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?
A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like 10,11-DiHDPE, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated 10,11-DiHDPE levels in individuals taking celecoxib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


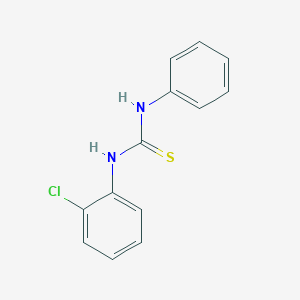
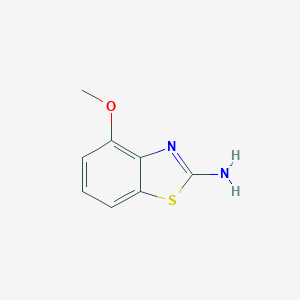
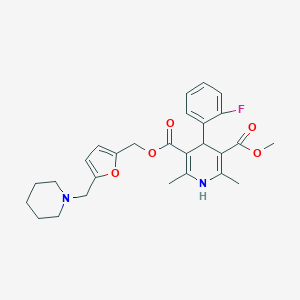
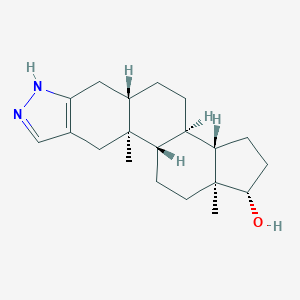
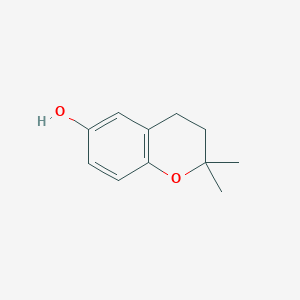

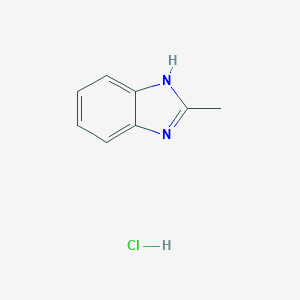
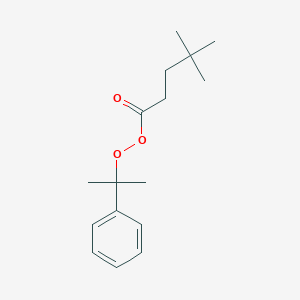
![(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol](/img/structure/B160996.png)
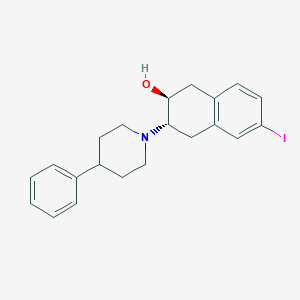

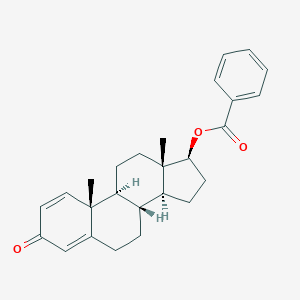
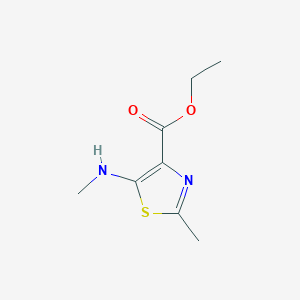
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
